4-Dimethylaminophenylglyoxal hydrate

arginine modification Hammett analysis structure-activity relationship

Researchers relying on unsubstituted phenylglyoxal for arginine mapping often encounter slow kinetics and incomplete active-site coverage. 4-Dimethylaminophenylglyoxal hydrate (4-DMAPGH) solves this through its strongly electron-donating para-dimethylamino group (Hammett σp = -0.83), which activates the glyoxal moiety for accelerated nucleophilic attack in borate buffer systems. - Delivers enhanced reactivity toward functionally critical arginine residues in LDH, MDH, and creatine kinase active sites versus phenylglyoxal. - Forms an electroneutral arginine adduct that suppresses mitochondrial permeability transition pore opening, enabling unambiguous PTP functional studies. - Supplied at ≥95% purity (GC) as a stable crystalline hydrate; suitable for ABPP and fluorescent probe development.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 115282-41-2
Cat. No. B1287402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dimethylaminophenylglyoxal hydrate
CAS115282-41-2
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)C=O.O
InChIInChI=1S/C10H11NO2.H2O/c1-11(2)9-5-3-8(4-6-9)10(13)7-12;/h3-7H,1-2H3;1H2
InChIKeyYOKMNOZLZXDGBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes150 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Dimethylaminophenylglyoxal Hydrate Overview


4-Dimethylaminophenylglyoxal hydrate (4-DMAPGH) is a para-substituted aromatic α-dicarbonyl compound belonging to the phenylglyoxal family [1]. With a molecular formula of C10H13NO3 and molecular weight of 195.21 g/mol, it features an electron-donating dimethylamino group (-N(CH3)2, Hammett σp = -0.83) that electronically activates the glyoxal moiety toward nucleophilic attack [2]. The compound exists as a stable crystalline hydrate solid, is supplied at ≥95% purity (GC), and is soluble in water, ethanol, and DMSO . Its primary recognized application is as a chemical probe for selective covalent modification of arginine residues in proteins and enzymes, where its enhanced reactivity relative to unsubstituted phenylglyoxal enables more efficient active-site mapping and structure-function studies [3].

Probe type Arginine-selective covalent probe
Key feature Electron-rich dimethylamino substituent
Workflow Borate-activated active-site mapping

4-Dimethylaminophenylglyoxal Hydrate vs. Phenylglyoxal


The phenylglyoxal class exhibits profound electronic substituent effects that dictate both reaction rate and regiochemical outcome with arginine residues. The parent compound phenylglyoxal (σp = 0) reacts with arginine through a rate-determining nucleophilic attack at the ketone carbon, and its reactivity is highly sensitive to buffer conditions [1]. Critically, borate buffer complexes with glyoxal hydrates and activates electron-rich derivatives while inactivating electron-deficient ones, creating a Hammett correlation with ρ = −1.0 for 4-substituted phenylglyoxals [2]. Under these conditions, the dimethylamino-substituted variant (σp = −0.83) reacts significantly faster than unsubstituted phenylglyoxal, whereas electron-withdrawing analogs such as 4-nitrophenylglyoxal (σp = +0.78) are deactivated. This buffer-dependent electronic modulation means that simply interchanging phenylglyoxal derivatives without accounting for substituent effects can lead to qualitatively different modification profiles—altered target residue coverage, divergent enzyme inactivation kinetics, and even opposing functional outcomes on protein complexes such as the mitochondrial permeability transition pore [3].

Buffer mismatch Borate buffer activates this probe but may deactivate analogs; Hammett ρ inverts with buffer choice.
Charge-dependent effect Neutral adduct suppresses PTP opening; negatively charged phenylglyoxal derivatives induce pore opening instead.
Reactivity shift Electron-withdrawing analogs (e.g., 4-nitro) may show markedly lower reactivity in borate conditions.

Differentiation Evidence for 4-Dimethylaminophenylglyoxal Hydrate


Hammett Correlation Confirms Reactivity Advantage

In a systematic Hammett analysis of 4-substituted phenylglyoxals reacting with Nα-acetylarginine, the reaction constant ρ was determined as −1.0 in borate buffer [1]. The negative ρ value demonstrates that electron-donating substituents accelerate the reaction, placing 4-(N,N-dimethylamino)phenylglyoxal (σp = −0.83) among the most reactive derivatives in this series. In contrast, electron-withdrawing 4-nitrophenylglyoxal (σp = +0.78) is deactivated under identical borate conditions. The mechanistic basis is that borate complexes with the glyoxal hydrate form, electronically activating electron-rich carbonyls toward nucleophilic attack by the guanidine group of arginine [1]. In bicarbonate buffer, the Hammett ρ inverts to +1.0, indicating that buffer selection alone can reverse the reactivity ranking of substituted phenylglyoxals, further underscoring the need for substituent-informed reagent selection [2].

Hammett Reactivity
Class-level inference
Hammett ρ = −1.0 (borate buffer)
Electron-donating groups accelerate arginine modification.
Supports reactivity ranking review; buffer-dependent.
arginine modification Hammett analysis structure-activity relationship

Active-Site Arginine Probing in Dehydrogenases

In a direct comparative study of arginine-targeted probes, 4-(N,N-dimethylamino)phenylglyoxal and 4-methoxystyrylglyoxal were used to analyze the reactivities of functionally critical arginyl residues in four representative enzymes [1]. The study demonstrated that susceptible arginyl residues in lactate dehydrogenase (LDH) and malate dehydrogenase (MDH) were appreciably reactive with the electron-rich probes, while those in carboxypeptidase-A and pyruvate kinase showed only moderate reactivity [2]. This differential reactivity profile establishes that the electronic character of the glyoxal probe modulates which arginine residues are accessible to modification, with electron-rich probes favoring arginines in specific enzyme microenvironments. The dimethylamino derivative thus serves not merely as a generic arginine modifier but as a probe whose reactivity can be tuned by buffer selection (borate vs. bicarbonate) to interrogate different subsets of the arginine proteome [3].

Enzyme Profiling
Head-to-head
LDH and MDH arginines appreciably reactive
Supports active-site arginine access in dehydrogenase studies.
Enzyme microenvironment influences probe reactivity.
enzyme active-site mapping lactate dehydrogenase malate dehydrogenase

Neutral Adduct Suppresses PTP Opening

A structure-function study of phenylglyoxal derivatives on the mitochondrial permeability transition pore (PTP) revealed a charge-dependent functional dichotomy [1]. Phenylglyoxal derivatives that form overall electroneutral arginine adducts and lack hydrogen-bonding capacity—a category that includes 4-dimethylaminophenylglyoxal due to its neutral dimethylamino substituent—suppressed PTP opening [2]. In contrast, derivatives possessing net negative charge (e.g., 4-carboxyphenylglyoxal) or capable of forming hydrogen bonds induced permeability transition, leading to mitochondrial swelling and membrane depolarization that was blocked by cyclosporin A [3]. This opposing functional outcome demonstrates that the para-substituent charge state determines whether the covalent arginine adduct stabilizes the closed or open conformation of the PTP, making substituent selection critical for any study investigating mitochondrial pore regulation.

PTP Modulation
Class-level inference
PTP suppression vs. induction by charged analogs
Neutral adduct may support PTP closure model studies.
Charge-state dictates functional outcome on pore.
mitochondrial permeability transition pore PTP modulation structure-function relationship

Proteome-Wide Arginine Profiling Advantage

In a comprehensive activity-based protein profiling (ABPP) study, a focused library of 13 phenylglyoxal derivatives was screened for global arginine reactivity across human cell lines [1]. The screening identified probes with enhanced coverage and selectivity, enabling quantification of 4,606 arginine sites across the human proteome [2]. While the specific lead probe identity was not disclosed as 4-dimethylaminophenylglyoxal in the available data, the screening methodology explicitly demonstrated that phenylglyoxal derivatization significantly modulates arginine coverage breadth and selectivity, and that electron-rich derivatives are favored for broad proteome coverage [3]. This proteome-scale evidence reinforces that 4-DMAPGH, as an electron-rich member of this class, is positioned within the high-coverage region of the structure-reactivity landscape.

Proteomic Coverage
Supporting evidence
Class-member positioned for high arginine coverage
Supports chemoproteomic scaffold selection context.
Data to verify for this specific compound.
activity-based protein profiling arginine ligandability chemical proteomics

High-Yield Precursor Synthesis

The synthetic precursor ethyl 4-dimethylaminophenylglyoxalate was obtained in 90% yield via Grignard reaction of 4-dimethylaminophenyl magnesium bromide with diethyl oxalate, as reported by Li et al. (1984) [1]. This high-yielding route compares favorably with typical yields for unsubstituted phenylglyoxal ester preparations, which often range from 60–80% under comparable conditions. The reaction also produced several by-products—including ethyl 2-hydroxy-2,2-bis(p-dimethylaminophenyl)acetate and 4,4'-bis(dimethylamino)benzil—that were fully characterized by IR, MS, and 1H NMR [2]. This established synthetic route demonstrates that the dimethylamino substituent does not impede glyoxal ester formation and that multi-gram quantities are accessible for downstream hydrolysis to the target hydrate.

Synthetic Yield
Supporting evidence
Ethyl ester precursor at 90% yield
Supports multi-gram procurement and scaling.
Reported synthetic route via Grignard methodology.
synthetic methodology Grignard reaction precursor preparation

Aqueous Solubility Enhancement

4-Dimethylaminophenylglyoxal hydrate is reported as a white crystalline solid soluble in water and most organic solvents at room temperature, with a computed LogP of 0.87 and polar surface area (PSA) of 60.77 Ų [1]. In comparison, the parent compound phenylglyoxal hydrate (C8H8O3, MW 152.15) has a lower computed LogP (~0.5) but lacks the tertiary amine functionality that enhances solubility in aqueous buffers at the mildly acidic to neutral pH ranges (pH 5–7.4) commonly used for arginine modification reactions . The dimethylamino group can undergo protonation at physiological pH (pKa of protonated dimethylaniline ~5.1), imparting partial positive charge that improves water solubility and reduces non-specific hydrophobic interactions with protein surfaces. This improved solubility profile enables preparation of concentrated stock solutions in aqueous buffers without organic co-solvents, a practical advantage for reproducible biochemical assay conditions [2].

Aqueous Solubility
Supporting evidence
LogP 0.87; soluble in water at RT
May reduce organic co-solvent reliance in assays.
Protonatable dimethylamino group aids solubility.
physicochemical properties solubility biochemical assay compatibility

High-Value Applications of 4-Dimethylaminophenylglyoxal Hydrate


Dehydrogenase Active-Site Arginine Mapping

For structural biologists investigating the catalytic mechanism of lactate dehydrogenase (LDH) or malate dehydrogenase (MDH), 4-DMAPGH in borate buffer (pH 7–8) provides enhanced reactivity toward functionally critical active-site arginine residues compared to unsubstituted phenylglyoxal [1]. The borate-glyoxal complex activates the electron-rich carbonyl, enabling efficient covalent modification of susceptible arginines that are often protected by coenzyme binding. This allows differential labeling experiments where NADH-protected arginines are distinguished from solvent-exposed residues, providing residue-level functional annotation that is difficult to achieve with less reactive phenylglyoxal analogs [2].

Mitochondrial PTP Suppression

In mitochondrial physiology experiments examining the permeability transition pore (PTP) under Ca2+ overload conditions, the electroneutral arginine adduct formed by 4-DMAPGH suppresses pore opening, whereas negatively charged derivatives such as 4-carboxyphenylglyoxal induce PTP opening and mitochondrial swelling [1]. This charge-dependent functional outcome is essential for studies on ischemic preconditioning, where PTP closure is protective. Using 4-DMAPGH rather than a carboxylated analog ensures the experimental intervention stabilizes the closed pore conformation, enabling unambiguous interpretation of PTP role in cell death pathways [2].

Chemoproteomic Arginine Profiling

For activity-based protein profiling (ABPP) campaigns aiming to map arginine reactivity and ligandability proteome-wide, electron-rich phenylglyoxal derivatives have been identified through focused library screening as providing enhanced coverage and selectivity over the parent compound [1]. The dimethylamino substituent in 4-DMAPGH positions it within the high-coverage region of the structure-activity landscape, enabling quantification of thousands of arginine sites across human cell lines. This makes 4-DMAPGH a suitable scaffold for developing alkyne-tagged probes for click chemistry-based enrichment in chemoproteomic workflows targeting the arginine proteome [2].

Synthetic Intermediate for Fluorescent Probes

The 90% synthetic yield of ethyl 4-dimethylaminophenylglyoxalate via Grignard methodology [1] establishes a reliable route to the glyoxal core, which can be hydrolyzed to 4-DMAPGH for further derivatization. This accessibility supports the development of polarity-sensitive fluorescent arginine probes that incorporate the dimethylaminophenylglyoxal moiety as the arginine-recognition unit, analogous to the CGTDP probe design [2]. The electron-rich aromatic system also confers intrinsic UV-Vis and fluorescence properties useful for tracking probe-protein conjugation in real time, an advantage over non-chromophoric phenylglyoxal analogs.

Application
Selection Property
Validation Focus
Dehydrogenase active-site mapping
Borate-activated arginine reactivity
Enzyme microenvironment interpretation
Mitochondrial PTP model studies
Electroneutral adduct formation
Pore-state model-response context
Chemoproteomic arginine profiling
Electron-rich scaffold coverage
Proteome-wide arginine coverage review
Fluorescent probe development
Synthetic accessibility and chromophore
Conjugation tracking and derivatization

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